Home > Products > Screening Compounds P143897 > N-[(FURAN-2-YL)METHYL]-8-METHYL-2-(4-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE
N-[(FURAN-2-YL)METHYL]-8-METHYL-2-(4-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE -

N-[(FURAN-2-YL)METHYL]-8-METHYL-2-(4-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE

Catalog Number: EVT-4963913
CAS Number:
Molecular Formula: C23H20N2O2
Molecular Weight: 356.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound belongs to the 1,4-dihydropyridine class and was studied for its anti-inflammatory and anti-exudative properties. It exhibited significant anti-inflammatory activity, proving to be 1.09–1.81 times more effective than standard anti-inflammatory drugs. []

6-[(2-Anilino-2-oxoethyl)sulfanyl]- N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-carboxamide

Compound Description: Another 1,4-dihydropyridine derivative investigated for its anti-inflammatory and anti-exudative activities. This compound demonstrated notable anti-inflammatory effects by reducing induced paw edema by 42.91% compared to the control group. []

N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridin-3-carboxamide

Compound Description: This compound, also a 1,4-dihydropyridine derivative, displayed notable anti-inflammatory activity. It was found to be 1.65–2.85 times more effective than standard anti-inflammatory drugs in 18-hour experiments. []

N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridin-3-carboxamide

Compound Description: This 1,4-dihydropyridine derivative exhibited the most potent anti-inflammatory activity among the studied compounds. It was found to reduce paw edema 2.9 times more effectively compared to the drug nimesulide. []

N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide

Compound Description: This compound features a naphthalene ring system and a 4-methylphenyl group. Its crystal structure reveals an intramolecular N—H⋯O hydrogen bond, forming an S(6) ring motif. []

Methyl-2-methyl-2-(4-methylphenyl)sulfonamido propanoate

Compound Description: This compound, an arylsulfonamide, exhibits a staggered conformation relative to the S–N bond. Its crystal structure is stabilized by N–H···O hydrogen bonds, C–H···O and C–H···π(arene) interactions. []

N~2-(4-methylphenyl) sulfonyl-L-asparagin

Compound Description: This compound is synthesized from L-asparagine and toluenesulfonyl chloride, using triethylamine as the base. []

N-(3-Methoxyphenyl)-4-{4-methyl-2-[(methyl)(4-methylphenyl)amino]-1,3-thiazol-5-yl}pyrimidin-2-amine

Compound Description: This compound features two independent molecules in its asymmetric unit. The crystal structure is stabilized by weak intermolecular N—H⋯N and C—H⋯O interactions. []

1′-Methyl-4′-(4-methylphenyl)dispiro[1-benzopyran-3(4H),3′-pyrrolidine-2′,3′′-indoline]-2,2′′-dione

Compound Description: This compound exhibits a twist conformation in its pyrrolidine ring and a sofa conformation in its six-membered pyranone ring. N—H⋯O hydrogen bonds link the molecules into dimers in its crystal structure. []

3-({4-[(2-Methylbenzylidene)amino]-5-sulfanylidene-1H-1,2,4-triazol-3-yl}methyl)-1,3-benzoxazol-2(3H)-one

Compound Description: This compound features a weak intramolecular C—H⋯S hydrogen bond, influencing the dihedral angles between its aromatic rings. Its crystal structure is stabilized by N—H⋯O hydrogen bonds, weak C—H⋯N hydrogen bonds, and π–π interactions. []

2-Hydroxy-11-methyl-16-[(E)-4-methylbenzylidene]-13-(4-methylphenyl)-1,11-diazapentacyclo[12.3.1.02,10.03,8.010,14]octadeca-3(8),4,6-triene-9,15-dione

Compound Description: This compound displays envelope conformations in its piperidin-4-one and fused pyrrolidine rings. Intermolecular O—H⋯N, C—H⋯O hydrogen bonds, and weak C—H⋯π interactions influence its crystal packing. []

2-Methyl-3′-(4-methylphenyl)-4′-(2-nitrophenyl)-4′H-spiro[chroman-3,5′-isoxazol]-4-one

Compound Description: This compound crystallizes with two molecules in its asymmetric unit. It features envelope conformations in its five-membered rings and half-chair conformations in its six-membered heterocycles. C—H...O, C—H...N hydrogen bonds, and C—H...π interactions contribute to its crystal packing. []

Methyl-3,4-dihydro-3-(p-methylphenyl)-4-oxo-2-quinazolinyl thiopropionate

Compound Description: In this compound, the quinazoline moiety and the methyl-substituted phenyl ring adopt a nearly planar arrangement. An intermolecular C-H…O interaction stabilizes its crystal structure. []

2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide

Compound Description: This compound serves as a starting material for the synthesis of various derivatives, including O- and N-phenacyl substituted products. Its crystal structure is characterized by the presence of hydrogen bonds, influencing molecular packing. []

(3R,5R,8R)- 3,8-Bis(1-methylethyl)-2,2,7,7-tetrakis(4-methylphenyl)-1,4,6,9-tetraaza-5λ5-phosphaspiro[4,4]non-5-ene, Hydrochloride salt (1:1)

Compound Description: This compound serves as a precatalyst for asymmetric Henry reactions and features multiple 4-methylphenyl substituents. []

N-(2-ethyl-6-methylphenyl) alanine methyl ester

Compound Description: This compound serves as a substrate for enantioselective hydrolysis catalyzed by Pseudomonas cepacia lipase. []

N-butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine

Compound Description: This compound forms centrosymmetric R22(8) dimers in its crystal structure through intermolecular N—H···N hydrogen bonds. []

5-isoquinolin-3-yl-N-(2-methylphenyl)-1,3,4-thiadiazol-2-amine

Compound Description: Similar to the previous compound, this molecule forms centrosymmetric R22(8) dimers in its crystal structure via intermolecular N—H···N hydrogen bonds. []

2-Amino-4-(piperidin-1-yl)-11H-pyrimido[4,5-b][1,5]benzodiazepin-6-ium chloride monohydrate

Compound Description: This compound exhibits a boat conformation in its seven-membered ring. Its crystal structure is characterized by complex sheets formed through N-H...O, N-H...N, N-H...Cl, and O-H...Cl hydrogen bonds. []

2-amino-4-[methyl(2-methylphenyl)amino]-11H-pyrimido[4,5-b][1,5]benzodiazepin-6-ium chloride-benzene-1,2-diamine (1/1)

Compound Description: This compound displays a boat conformation in its seven-membered ring and a twist-boat conformation in its pyrimidine ring. Multiple N-H...Cl hydrogen bonds connect its components into complex sheets within the crystal structure. []

2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile

Compound Description: This compound features a nearly planar fused ring system, with the 2-tolyl and acetonitrile groups positioned orthogonally. C—H⋯O, C—H⋯N, and C—H⋯π interactions contribute to the formation of supramolecular layers in its crystal structure. []

2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl benzoate

Compound Description: This quinazolin-4-one derivative has both benzoate and 2-tolyl groups oriented almost perpendicular to the central fused ring system. Its crystal structure reveals a three-dimensional architecture stabilized by C—H⋯O, C—H⋯N, and C—H⋯π interactions. []

2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-chlorobenzoate

Compound Description: This compound features a nearly planar quinazoline fused-ring system, orthogonal to both the 2-tolyl ring and the ester group. C—H⋯Cl, C—H⋯O, C—H⋯N, C—H⋯π, and π–π interactions contribute to its three-dimensional crystal structure. []

4-Methyl-N-(2-methylphenyl)benzamide

Compound Description: This compound crystallizes with two independent molecules in its asymmetric unit, differing in the dihedral angle between their aromatic rings. The crystal structure is stabilized by intramolecular N—H⋯O and intermolecular N—H⋯O hydrogen bonds. []

2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol

Compound Description: The asymmetric unit of this compound contains two molecules, each exhibiting an intramolecular O—H⋯N hydrogen bond. C—H⋯O interactions link the molecules into dimers in the crystal structure. []

Compound Description: This compound crystallizes in the monoclinic system, space group C12/c1, with a complex structure. []

2-Amino-4-chloro-6-[N-methyl-N-(4-methylphenyl)amino]pyrimidine

Compound Description: This pyrimidine derivative forms chains of edge-fused R(2)(2)(8) rings through two independent N—H···N hydrogen bonds in its crystal structure. []

5-(2-Methylphenyl)-1,3,4-oxadiazol-2(3H)-one

Compound Description: This compound serves as a key intermediate in the synthesis of 3-Methyl-5-(2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one (compound 29 in this list) and N,N-diethyl-2-(2-methylbenzoyl)-hydrazinecarboxamide (compound 30 in this list). []

3-Methyl-5-(2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one

Compound Description: This compound, synthesized from 5-(2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one, exhibits notable fungicidal activities against various fungal strains. []

N,N-diethyl-2-(2-methylbenzoyl)-hydrazinecarboxamide

Compound Description: This compound, derived from 5-(2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one, provides insights into the reactivity of the oxadiazole ring system. []

2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-bromobenzene-1-sulfonate

Compound Description: This compound exhibits a twisted U shape. Steric interactions influence the orthogonal positioning of the N-bound tolyl group. C—H⋯O interactions connect the molecules in its crystal structure. []

2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl thiophene-2-carboxylate

Compound Description: This compound has a planar central quinazolin-4-one ring. Its N-bound benzene and thiophenyl rings are nearly perpendicular to the central plane. C—H⋯O interactions involving carbonyl oxygen atoms connect the molecules in its crystal structure. []

2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine

Compound Description: This compound forms sheets stabilized by N—H···N and N—H···O hydrogen bonds in its crystal structure. It exhibits structural similarities and isomorphous properties with 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine (compound 34 in this list). []

2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine

Compound Description: This compound shares structural similarities and isomorphous properties with 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine (compound 33 in this list). Its crystal structure is characterized by sheets formed through N—H···N and N—H···O hydrogen bonds. []

N-{2-[(2-Carboxyethyl)sulfanylphenyl]}-beta-alanine

Compound Description: This compound is a key intermediate in the synthesis of N-(5-methyl-4-oxo-3,4-dihydro-2H-thiochromen-8-yl)-β-alanine, 5-methyl-9,10-dihydro-2H-thiopyrano[3,2-h]quinoline-4,7(3H, 8H)-dione, and 10-methyl-2,3,6,7-tetrahydro-4H, 8H-[1,4]thiazepino[2,3,4-ij]quinoline-4, 8-dione. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 is a potent allosteric antagonist of the CCR5 receptor and exhibits potent antiviral effects against HIV-1. Its mechanism of action differs from other noncompetitive allosteric antagonists of CCR5. []

Ethyl [3-[(5-amino-1,3,4-thiadiazol- 2-yl)methyl]-5-(4-nitrophenyl)-4H-1,2,4-triazol-4-yl]carbamate (3a)

Compound Description: This compound, synthesized from ethyl [3-(cyanomethyl)-5-alkyl-4H-1,2,4-triazol-4-yl]carbamates, is one of several 1,2,4-triazole derivatives investigated for their antimicrobial properties. []

5-{[4-amino-5-(4-methylphenyl)- 4H-1,2,4-triazol-3-yl]methyl}-1,3,4-thiadiazol-2-amine (3b)

Compound Description: This compound, another 1,2,4-triazole derivative, was synthesized and evaluated for its antimicrobial activity. []

3-{[4-amino-5-(4- chlorobenzyl)-4H-1,2,4-triazol-3-yl]methyl}-5-(4-chlorobenzyl)-4H- 1,2,4-triazol-4-amine (7)

Compound Description: This 1,2,4-triazole derivative was synthesized and screened for antimicrobial activity alongside other related compounds. []

[4-amino-5-(4-chlorobenzyl)-4H- 1,2,4-triazole-3-yl]acetonitrile (10)

Compound Description: This compound serves as a precursor for synthesizing other 1,2,4-triazole derivatives with potential antimicrobial activity. []

3-(4-chlorobenzyl)-5-{[5-(4-chloroben- zyl)-4-[(2-hydroxyphenyl-methylene)amino]-4H-1,2,4-triazol-3-yl]methyl} -N-(2-hydroxyphenylmethylene)-4H-1,2,4-triazol-4-amine (8)

Compound Description: This Schiff base derivative, synthesized from compound 39 in this list, was evaluated for its antimicrobial properties. []

(5-(4-chlorobenzyl)-4-{[(2,6-dichlorophenyl)methylene]amino}-4H-1,2,4- triazol-3-yl)acetonitrile (12)

Compound Description: This Schiff base derivative, synthesized from compound 40 in this list, was investigated for its antimicrobial activity. []

5-{[4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazol- 3-yl]methyl}-1,3,4-thiadiazol-2-amine (11)

Compound Description: This 1,2,4-triazole derivative was synthesized and evaluated for its antimicrobial activity along with other related compounds. []

N-(2-(4-aryl-1H-1,2,3-triazol-1-yl)ethylidene)methanamine oxide (8a–f)

Compound Description: This series of compounds represents novel 1,2,3-triazole-containing nitrones with varying aryl substituents. They were synthesized and studied for their antioxidant capacity, including their ability to inhibit lipid peroxidation, scavenge hydroxyl radicals, and inhibit soybean lypoxygenase. []

N-(2-(4-aryl)-1H-1,2,3-triazol-1-yl)ethylidene)-2-methylpropan-2-amine oxide (9a–f)

Compound Description: Similar to the previous compound series, this group consists of novel 1,2,3-triazole-containing nitrones, differing in their aryl substituents and featuring an N-t-butyl group. These were synthesized and assessed for their antioxidant potential. []

N-(2-(4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl)ethylidene)-2-methylpropan-2-amine oxide (9f)

Compound Description: This specific compound from the series of 1,2,3-triazole-containing nitrones emerged as a promising and balanced antioxidant agent. []

9,9-bis(4-hydroxy-3-methylphenyl)xanthene

Compound Description: This newly synthesized bisphenol served as a monomer for preparing aromatic poly(ether ketone)s (PEKs). []

Compound Description: These polymers were synthesized from 9,9-bis(4-hydroxy-3-methylphenyl)xanthene and difluorinated aromatic ketones. These high-molecular-weight PEKs exhibit desirable thermal and mechanical properties. []

5-((2-((4-fluoro-3-methoxy-5-methylphenyl)amino)-5-methylpyrimidin-4-yl)amino)benzo[d] oxazol-2(3H)-one

Compound Description: This compound, along with its disodium phosphate derivative, is identified as a JAK/STAT modulating compound and is proposed for the treatment of vitiligo. []

Properties

Product Name

N-[(FURAN-2-YL)METHYL]-8-METHYL-2-(4-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE

IUPAC Name

N-(furan-2-ylmethyl)-8-methyl-2-(4-methylphenyl)quinoline-4-carboxamide

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C23H20N2O2/c1-15-8-10-17(11-9-15)21-13-20(19-7-3-5-16(2)22(19)25-21)23(26)24-14-18-6-4-12-27-18/h3-13H,14H2,1-2H3,(H,24,26)

InChI Key

PKHIOJYRMVVIPP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)NCC4=CC=CO4)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)NCC4=CC=CO4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.